N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide
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Overview
Description
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a cyano group, a methylcyclohexyl ring, a thiophene ring, and a butanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Methylcyclohexyl Intermediate: The synthesis begins with the preparation of the 1-cyano-3-methylcyclohexyl intermediate. This can be achieved through the alkylation of cyclohexanone followed by cyanation.
Coupling with Thiophene Derivative: The intermediate is then coupled with a thiophene derivative under conditions that promote the formation of the desired butanamide structure. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Final Cyclization and Purification: The final step involves cyclization to form the complete structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the cyano group to an amine or the ketone to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring, using reagents such as alkyl halides or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes or receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism by which N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-3-methylcyclohexyl)-1-benzothiophene-5-carboxamide
- N-(1-cyano-3-methylcyclohexyl)-2-[(1H-indol-2-yl)formamido]acetamide
Uniqueness
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-(thiophen-2-yl)butanamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
N-(1-cyano-3-methylcyclohexyl)-4-oxo-4-thiophen-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-12-4-2-8-16(10-12,11-17)18-15(20)7-6-13(19)14-5-3-9-21-14/h3,5,9,12H,2,4,6-8,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBPJAZIKDTTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)(C#N)NC(=O)CCC(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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